N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide
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Overview
Description
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalenylidene group and a diphenylacetohydrazide moiety, which contribute to its distinctive properties.
Preparation Methods
The synthesis of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 2,2-diphenylacetohydrazide in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the product, which is subsequently purified using techniques such as recrystallization.
Chemical Reactions Analysis
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding naphthalenone derivatives, while reduction can yield dihydronaphthalenylidene derivatives .
Scientific Research Applications
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has shown promise as an inhibitor of Bcl-2 proteins, which are involved in the regulation of apoptosis . This makes it a potential candidate for the development of anticancer agents.
Mechanism of Action
The mechanism of action of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. As an inhibitor of Bcl-2 proteins, the compound binds to the active sites of these proteins, preventing them from exerting their anti-apoptotic effects . This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation. The compound’s anti-inflammatory and antimicrobial activities are believed to be mediated through similar mechanisms, involving the inhibition of key enzymes and pathways involved in these processes .
Comparison with Similar Compounds
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide can be compared with other similar compounds, such as 3,4-dihydronaphthalen-1(2H)-one derivatives and 3,4-dihydro-2H-1,3-benzoxazines . These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. For instance, 3,4-dihydronaphthalen-1(2H)-one derivatives are known for their antitumor activities, while 3,4-dihydro-2H-1,3-benzoxazines exhibit anti-inflammatory and antimicrobial properties
Properties
Molecular Formula |
C24H22N2O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H22N2O/c27-24(26-25-22-17-9-15-18-10-7-8-16-21(18)22)23(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-8,10-14,16,23H,9,15,17H2,(H,26,27)/b25-22- |
InChI Key |
KSUOKWAOPXISGP-LVWGJNHUSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N\NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)/C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
Origin of Product |
United States |
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